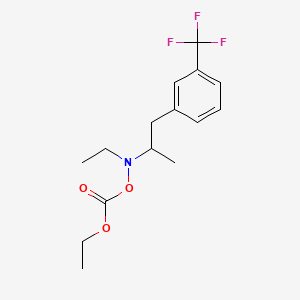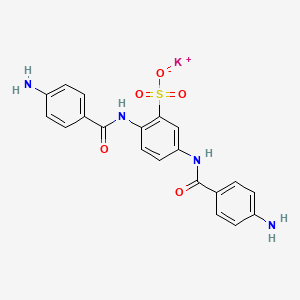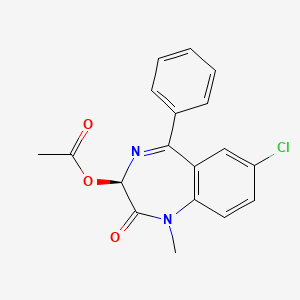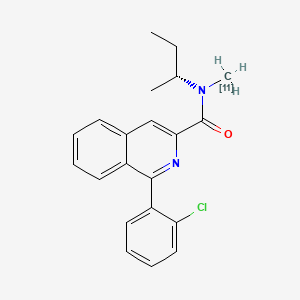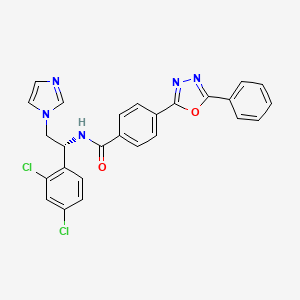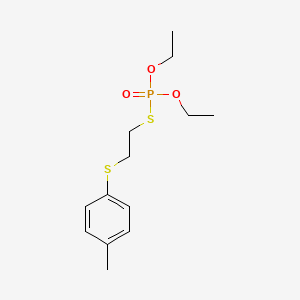
1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which contributes to its distinct properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride involves multiple steps. The process typically begins with the reaction of piperazine with dimethylamine to form an intermediate compound. This intermediate is then subjected to further reactions with carbonyl compounds under controlled conditions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods also incorporate advanced purification techniques to remove impurities and ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Applications De Recherche Scientifique
1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Piperazinecarboxamide, N,N-dimethyl-: This compound has a similar structure but lacks the additional dimethylamino carbonyl group.
1-Piperazinecarboxamide, N-methyl-N-((dimethylamino)carbonyl)-: This compound is similar but has only one methyl group attached to the piperazine ring.
Uniqueness
1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use.
Propriétés
| 80712-49-8 | |
Formule moléculaire |
C10H21ClN4O2 |
Poids moléculaire |
264.75 g/mol |
Nom IUPAC |
N-(dimethylcarbamoyl)-N,4-dimethylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H20N4O2.ClH/c1-11(2)9(15)13(4)10(16)14-7-5-12(3)6-8-14;/h5-8H2,1-4H3;1H |
Clé InChI |
WANUQLSWJLXBAD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)N(C)C(=O)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



